Methyl 5-phenylvalerate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Methyl 5-phenylvalerate often involves one-pot synthesis techniques that are both simple and efficient. For instance, a facile one-pot synthesis described for a related compound, methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, involves the reaction of phenyl hydrazine, dimethyl acetylenedicarboxylate, and 4-chlorobenzoyl chloride under specific conditions to yield the target compound in good yield (Khan & White, 2012).
Molecular Structure Analysis
The molecular structure of related compounds often involves complex geometries and crystal packing. For example, the crystal structure of a related compound was determined to belong to the orthorhombic system, with specific cell parameters indicating the molecular complexity and the significance of π-stacking interactions in stabilizing the crystal structure (Khan & White, 2012).
Chemical Reactions and Properties
Chemical reactions involving Methyl 5-phenylvalerate derivatives may include nucleophilic ring-opening reactions followed by cyclization. These reactions underscore the compound's reactive versatility and its ability to form various structurally diverse derivatives (Misra & Ila, 2010).
Physical Properties Analysis
The physical properties of compounds similar to Methyl 5-phenylvalerate, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are often determined using techniques like X-ray diffraction analysis and spectroscopic methods, providing detailed insights into the molecular arrangement and stability (Achutha et al., 2017).
Scientific Research Applications
DNA Binding and Biological Activity
- A study explored the relationship between molecular structure and biological activity in platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline. The biological activity of these compounds was quantified using cytotoxicity assays. Some methylated derivatives displayed greater biological activity, underscoring the significance of molecular variations in biological applications (Brodie, Collins, & Aldrich-Wright, 2004).
Structural and Spectral Investigations
- A combined experimental and theoretical study was conducted on biologically important pyrazole-4-carboxylic acid derivatives, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. The research provided insights into the structural and spectral characteristics of these compounds, which are relevant for their applications in scientific research (Viveka et al., 2016).
Pharmacological Evaluation
- Synthesis and pharmacological evaluation of novel thiadiazoles and thiazoles incorporating pyrazole moiety were conducted. These studies are crucial for understanding the potential of these compounds as anticancer agents, offering valuable data for scientific research in the field of oncology (Gomha, Salah, & Abdelhamid, 2014).
Antimicrobial Activities
- Research on the synthesis of Mannich Bases of 2,5‐Disubstituted 4‐Thiazolidinones revealed their antimicrobial activities. Such studies contribute to the understanding of new compounds that can be used in fighting bacterial and fungal infections (Kocabalkanli, Ateş, & Ötük, 2001).
Corrosion Inhibition
- The use of 5-(Phenylthio)-3H-pyrrole-4-carbonitriles was studied for their potential as corrosion inhibitors for mild steel in acidic conditions. Such compounds are significant in the field of materials science and corrosion research (Verma et al., 2015).
Safety And Hazards
properties
IUPAC Name |
methyl 5-phenylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNWLDUOVGYRLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942807 | |
Record name | Methyl 5-phenylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-phenylvalerate | |
CAS RN |
20620-59-1 | |
Record name | Methyl 5-phenylvalerate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 5-phenylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.